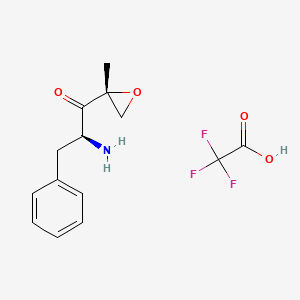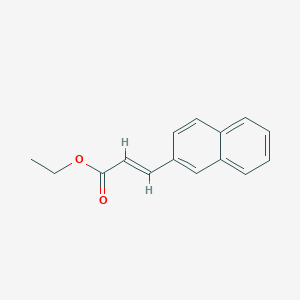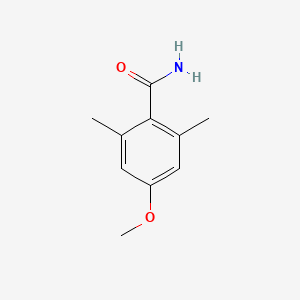
4-Methoxy-2,6-dimethylbenzamide
描述
4-Methoxy-2,6-dimethylbenzamide is an organic compound with the molecular formula C10H13NO2 It is characterized by a benzene ring substituted with a methoxy group at the fourth position and two methyl groups at the second and sixth positions, along with an amide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-dimethylbenzamide typically involves the acylation of 4-methoxy-2,6-dimethylbenzoic acid with an appropriate amine. One common method is the reaction of 4-methoxy-2,6-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the amide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and optimized conditions to ensure high yield and purity. The process generally includes steps such as:
Formation of Acid Chloride: Reacting 4-methoxy-2,6-dimethylbenzoic acid with thionyl chloride.
Amidation: Reacting the acid chloride with ammonia or an amine under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions: 4-Methoxy-2,6-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: 4-Hydroxy-2,6-dimethylbenzamide.
Reduction: 4-Methoxy-2,6-dimethylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
科学研究应用
4-Methoxy-2,6-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methoxy-2,6-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amide groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
4-Methoxybenzamide: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
2,6-Dimethylbenzamide: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.
4-Hydroxy-2,6-dimethylbenzamide:
Uniqueness: 4-Methoxy-2,6-dimethylbenzamide is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
4-methoxy-2,6-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJVOUJVODOFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



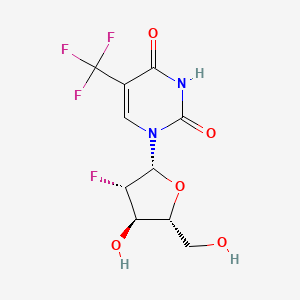
![Pentanamide, 2-[[(4-chlorophenyl)sulfonyl][(4-cyano-2-fluorophenyl)methyl]amino]-5,5,5-trifluoro-, (2R)-](/img/structure/B3214591.png)
![6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B3214597.png)
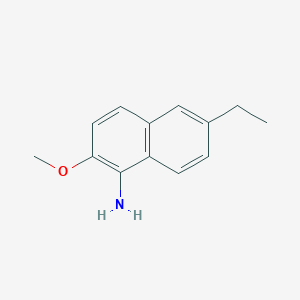
![6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3214601.png)
![4-Bromo-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3214602.png)
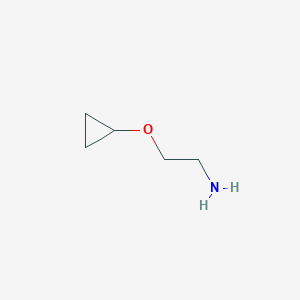

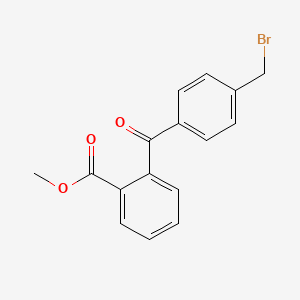
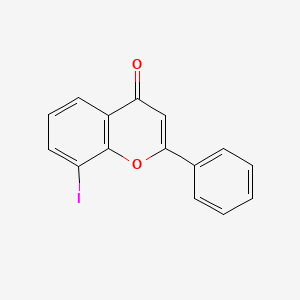
![(3R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}-3-methoxy-5-methylheptanoic acid](/img/structure/B3214638.png)
